(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid
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Description
(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid is a useful research compound. Its molecular formula is C18H17NO7S and its molecular weight is 319,4 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is amino acids . The 9-fluorenylmethyloxycarbonyl group in the compound interacts with the amino group in amino acids .
Mode of Action
The compound interacts with its targets through a process known as 9-fluorenylmethyloxycarbonyl detachment . This process involves the transfer of a lone hydrogen atom, which promotes the detachment of the 9-fluorenylmethyloxycarbonyl group from the amino group .
Biochemical Pathways
This process affects various biochemical pathways involving amino acids .
Result of Action
The result of the compound’s action is the detachment of the 9-fluorenylmethyloxycarbonyl group from the amino group . This detachment opens opportunities for triggering organic reactions .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of water in microdroplets . Water can reduce the energy barrier for the lone hydrogen transfer of 9-fluorenylmethyloxycarbonyl, promoting its detachment from the amino group .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-sulfopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c20-17(21)16(27(23,24)25)9-19-18(22)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGLPNXWMXPGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.